molecular formula C17H27N2O8P B8803484 Epc-nph

Epc-nph

Cat. No.: B8803484
M. Wt: 418.4 g/mol
InChI Key: QTQKYDHSYAZAJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epc-nph is a useful research compound. Its molecular formula is C17H27N2O8P and its molecular weight is 418.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H27N2O8P

Molecular Weight

418.4 g/mol

IUPAC Name

[6-(4-nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C17H27N2O8P/c1-19(2,3)12-14-26-28(23,24)25-13-6-4-5-7-17(20)27-16-10-8-15(9-11-16)18(21)22/h8-11H,4-7,12-14H2,1-3H3

InChI Key

QTQKYDHSYAZAJN-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A sample of 505 mg (1.7 mmol) of 6-phosphocholinehexanoic acid in 11 ml of dimethylformamide was stirred at room temperature for 5 min. To this mixture, 1.3 g (5.5 mmol) of p-nitrophenyl trifluoroacetate was added. While stirring the resulting mixture, 0.43 ml (3.7 mmol) of 2,6-lutidine was added and the mixture was stirred until the 6-phosphocholinehexanoate completely dissolved. The reaction mixture was stirred at room temperature for an additional 6 hours. Afterwards, a 150 ml aliquot of ethyl ether was added to the reaction mixture to precipitate p-nitrophenyl 6-(O-phosphocholine)hydroxyhexanoate from solution. The supernatant was decanted and the oily product was dissolved in 5 ml of acetonitrile and precipitated again with ether. After the removal of solvent traces, 571 mg of p-nitrophenyl 6-(O-phosphocholine)hydroxyhexanoate was obtained at a yield of about 80%. The overall synthesis produced a yield of about 27%.
Name
6-phosphocholinehexanoic acid
Quantity
505 mg
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
0.43 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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